4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 1-(2-Methoxyphenyl)piperazine
- 4-allyl-2-methoxyphenol (Eugenol)
Uniqueness
Compared to similar compounds, 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine exhibits unique structural features that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O/c1-12-16(14-10-6-7-11-15(14)21-2)17(18)20(19-12)13-8-4-3-5-9-13/h3-11H,18H2,1-2H3 |
InChI Key |
NHRJYHYSPRPLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2OC)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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